N-(3,3-diethoxypropyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide
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Overview
Description
N-(3,3-diethoxypropyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide is a synthetic organic compound characterized by its unique structure, which includes an imidazole ring, a pyridine moiety, and a diethoxypropyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-diethoxypropyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Introduction of the Pyridine Moiety: The 6-methyl-2-pyridinyl group can be introduced via a nucleophilic substitution reaction using a suitable pyridine derivative.
Attachment of the Diethoxypropyl Group: The diethoxypropyl group can be attached through an alkylation reaction using 3,3-diethoxypropyl bromide in the presence of a base such as potassium carbonate.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethoxypropyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the imidazole ring or the pyridine moiety, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydro derivatives.
Substitution: Various substituted imidazole or pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3,3-diethoxypropyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(3,3-diethoxypropyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(3,3-diethoxypropyl)-1-(2-pyridinyl)-1H-imidazole-4-carboxamide
- N-(3,3-diethoxypropyl)-1-(4-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide
- N-(3,3-diethoxypropyl)-1-(6-methyl-3-pyridinyl)-1H-imidazole-4-carboxamide
Uniqueness
N-(3,3-diethoxypropyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide is unique due to the specific positioning of the methyl group on the pyridine ring and the diethoxypropyl group. This unique structure can result in distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(3,3-diethoxypropyl)-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c1-4-23-16(24-5-2)9-10-18-17(22)14-11-21(12-19-14)15-8-6-7-13(3)20-15/h6-8,11-12,16H,4-5,9-10H2,1-3H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKFAIHKAWLRFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCNC(=O)C1=CN(C=N1)C2=CC=CC(=N2)C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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